{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide
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Overview
Description
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound characterized by its unique structure, which includes an ethylimino group, a triphenylstannyl group, and a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenyltin hydroxide with an ethylimino cyanamide precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenyltin oxide derivatives, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile reagent in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin hydroxide: A precursor in the synthesis of {(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide.
Ethylimino cyanamide: Another precursor used in the synthesis.
Other organotin compounds: Such as tributyltin chloride and triphenyltin chloride, which have similar applications but different reactivity profiles.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
51951-79-2 |
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Molecular Formula |
C22H21N3OSn |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
triphenylstannyl N-cyano-N'-ethylcarbamimidate |
InChI |
InChI=1S/3C6H5.C4H7N3O.Sn/c3*1-2-4-6-5-3-1;1-2-6-4(8)7-3-5;/h3*1-5H;2H2,1H3,(H2,6,7,8);/q;;;;+1/p-1 |
InChI Key |
UKKGIYQDAFAHTG-UHFFFAOYSA-M |
Canonical SMILES |
CCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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